1,1-Difluoro-1-methoxyethane
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Overview
Description
Preparation Methods
The preparation of 1,1-Difluoro-1-methoxyethane involves several synthetic routes. One common method includes the fluorination of 1,1,1-trichloroethane or 1,1,2-trichloroethane using a fixed-bed chrome-based catalyst under specific conditions . The reaction typically occurs at temperatures between 200-300°C and pressures of 0.1-0.8 MPa . The product is then purified through direct condensation, tail gas absorption, liquid-phase layering, washing, and distillation .
Chemical Reactions Analysis
1,1-Difluoro-1-methoxyethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form methoxyfluoroacetic acid and dichloroacetic acid.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: The compound can undergo substitution reactions, particularly involving halogen atoms.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Difluoro-1-methoxyethane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Difluoro-1-methoxyethane involves its interaction with the central nervous system. It interferes with the release and re-uptake of neurotransmitters at post-synaptic terminals and alters ionic conductance following receptor activation by a neurotransmitter . This disruption of neuronal transmission leads to its analgesic and anesthetic effects. Additionally, it activates the inhibitory receptor gamma-aminobutyric acid (GABA), further contributing to its effects .
Comparison with Similar Compounds
1,1-Difluoro-1-methoxyethane can be compared with other similar compounds, such as:
1,1-Difluoroethane: Used as a refrigerant and propellant, it has a different application profile compared to methoxyflurane.
2,2-Dichloro-1,1-difluoroethane: Another fluorinated hydrocarbon with distinct properties and uses.
The uniqueness of this compound lies in its dual role as an anesthetic and analgesic, which is not commonly found in other similar compounds .
Properties
IUPAC Name |
1,1-difluoro-1-methoxyethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O/c1-3(4,5)6-2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJKVXPCLHYFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596254 |
Source
|
Record name | 1,1-Difluoro-1-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162250-14-8 |
Source
|
Record name | 1,1-Difluoro-1-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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